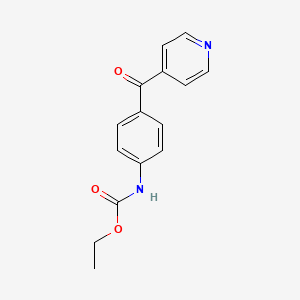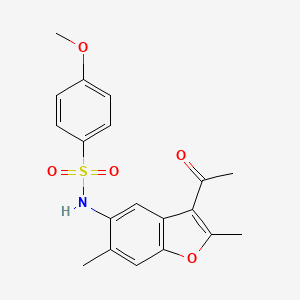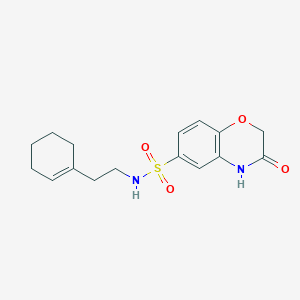![molecular formula C22H36N2O3 B4418709 1-(1-azepanyl)-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B4418709.png)
1-(1-azepanyl)-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol
Übersicht
Beschreibung
1-(1-azepanyl)-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol, commonly known as AZP-531, is a synthetic compound that has been developed as a potential treatment for various metabolic disorders. It is a selective and potent antagonist of the ghrelin receptor, which plays a crucial role in regulating appetite, energy balance, and glucose metabolism.
Wirkmechanismus
AZP-531 exerts its pharmacological effects by selectively blocking the ghrelin receptor, which is predominantly expressed in the central nervous system and the gastrointestinal tract. Ghrelin is a hormone that is secreted by the stomach and plays a crucial role in regulating appetite, energy balance, and glucose metabolism. By blocking the ghrelin receptor, AZP-531 reduces the activity of the hunger-promoting neurons in the hypothalamus, leading to a decrease in food intake and body weight.
Biochemical and Physiological Effects
AZP-531 has been shown to have several biochemical and physiological effects, including reducing food intake, body weight, and improving glucose metabolism. It also has a positive effect on lipid metabolism, reducing plasma triglyceride levels and increasing HDL cholesterol levels. AZP-531 has also been shown to improve insulin sensitivity and glucose tolerance in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of AZP-531 is its high selectivity and potency for the ghrelin receptor, which makes it a valuable tool for studying the role of ghrelin in regulating appetite, energy balance, and glucose metabolism. However, one limitation of AZP-531 is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
Several future directions can be explored for AZP-531, including the development of long-acting formulations for clinical use, the investigation of its potential therapeutic applications in other metabolic disorders, and the exploration of its mechanism of action in regulating glucose and lipid metabolism. Additionally, the development of novel ghrelin receptor antagonists with improved pharmacokinetic properties and selectivity may provide new insights into the role of ghrelin in metabolic regulation.
Conclusion
In conclusion, AZP-531 is a promising compound that has shown potential therapeutic applications in various metabolic disorders. Its selective and potent antagonism of the ghrelin receptor makes it a valuable tool for studying the role of ghrelin in metabolic regulation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
AZP-531 has been extensively studied for its potential therapeutic applications in various metabolic disorders, including obesity, type 2 diabetes, and Prader-Willi syndrome. It has been shown to reduce food intake, body weight, and improve glucose metabolism in preclinical studies. Clinical trials have also demonstrated its safety and efficacy in reducing hyperphagia and improving metabolic parameters in patients with Prader-Willi syndrome.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-3-[4-[(cyclopentylamino)methyl]-2-methoxyphenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O3/c1-26-22-14-18(15-23-19-8-4-5-9-19)10-11-21(22)27-17-20(25)16-24-12-6-2-3-7-13-24/h10-11,14,19-20,23,25H,2-9,12-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACQAYRKQFTJAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCC2)OCC(CN3CCCCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B4418647.png)
![ethyl 4-[(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B4418653.png)
![2-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4418657.png)

![2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4418680.png)

![N-dibenzo[b,d]furan-3-yltetrahydrofuran-2-carboxamide](/img/structure/B4418693.png)

![N-[4-(diethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B4418720.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4418724.png)
![N-(3,4-dimethylphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4418727.png)
![3-{5-[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]-4-phenyl-1H-imidazol-1-yl}propanamide](/img/structure/B4418735.png)
![3-[1-acetyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4418740.png)